REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([C:7]#[N:8])[CH2:3][CH2:2]1.[CH3:9][Si](C)(C)[N-][Si](C)(C)C.[Li+].CI>C1COCC1>[CH3:9][C:4]1([CH2:7][NH2:8])[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1 |f:1.2|
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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O1CCC(CC1)C#N
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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63 mL
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Type
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reactant
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Smiles
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C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
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Name
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Quantity
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4.26 mL
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Type
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reactant
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Smiles
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CI
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction mixture was partitioned between water and ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
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The residue was dissolved in THF (200 ml)
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Type
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ADDITION
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Details
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lithium aluminum hydride (3.79 g) was added
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Type
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TEMPERATURE
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Details
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at reflux for 6 hours
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Duration
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6 h
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Type
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ADDITION
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Details
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Water (3.8 ml) and then sodium hydroxide solution (40%; 3.8 ml) were cautiously added dropwise to the cooled suspension
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Type
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FILTRATION
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Details
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The precipitate was filtered off
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
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CUSTOM
|
Details
|
This afforded the product with the molecular weight of 129.20 (C7H15NO)
|
Reaction Time |
12 h |
Name
|
|
Type
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|
Smiles
|
CC1(CCOCC1)CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |